molecular formula C17H25NO B5695719 N-cyclooctyl-2-(4-methylphenyl)acetamide

N-cyclooctyl-2-(4-methylphenyl)acetamide

Katalognummer B5695719
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: FWYCRDZTXLQNPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-2-(4-methylphenyl)acetamide, also known as ML352, is a small molecule drug that has been recently developed as a potential treatment for various diseases. ML352 has shown promising results in preclinical studies for the treatment of neuropathic pain, multiple sclerosis, and Parkinson's disease.

Wirkmechanismus

The exact mechanism of action of N-cyclooctyl-2-(4-methylphenyl)acetamide is not yet fully understood. However, it is believed that N-cyclooctyl-2-(4-methylphenyl)acetamide acts by modulating the activity of certain ion channels and receptors in the nervous system. N-cyclooctyl-2-(4-methylphenyl)acetamide has been shown to block the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. N-cyclooctyl-2-(4-methylphenyl)acetamide has also been shown to activate the G protein-coupled receptor GPR55, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-cyclooctyl-2-(4-methylphenyl)acetamide has been found to reduce pain behaviors, modulate the immune response, and protect dopaminergic neurons. N-cyclooctyl-2-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclooctyl-2-(4-methylphenyl)acetamide is its specificity for certain ion channels and receptors, which makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of N-cyclooctyl-2-(4-methylphenyl)acetamide is its low solubility, which can make it difficult to administer in vivo. Another limitation is the relatively low yield of the synthesis method, which can make it difficult to produce large quantities of the drug.

Zukünftige Richtungen

There are several future directions for the research and development of N-cyclooctyl-2-(4-methylphenyl)acetamide. One potential direction is the optimization of the synthesis method to increase the yield and improve the solubility of the drug. Another potential direction is the development of more potent and selective analogs of N-cyclooctyl-2-(4-methylphenyl)acetamide. Additionally, further preclinical studies are needed to investigate the potential therapeutic applications of N-cyclooctyl-2-(4-methylphenyl)acetamide for other diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-cyclooctyl-2-(4-methylphenyl)acetamide is a promising small molecule drug that has shown potential for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-cyclooctyl-2-(4-methylphenyl)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclooctyl-2-(4-methylphenyl)acetamide as a therapeutic agent.

Synthesemethoden

The synthesis of N-cyclooctyl-2-(4-methylphenyl)acetamide involves a multi-step process that includes the reaction of cyclooctanone with para-tolylmagnesium bromide, followed by the reaction of the resulting cyclooctyl ketone with 2-bromoacetamide. The final step involves the reduction of the resulting N-cyclooctyl-2-(4-methylphenyl)acetamide with lithium aluminum hydride. The overall yield of this synthesis method is around 16%.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-2-(4-methylphenyl)acetamide has been extensively studied in preclinical models for the treatment of various diseases. In a mouse model of neuropathic pain, N-cyclooctyl-2-(4-methylphenyl)acetamide was found to be effective in reducing pain behaviors without causing any adverse effects. In a mouse model of multiple sclerosis, N-cyclooctyl-2-(4-methylphenyl)acetamide was found to reduce the severity of the disease by modulating the immune response. In a rat model of Parkinson's disease, N-cyclooctyl-2-(4-methylphenyl)acetamide was found to protect dopaminergic neurons and improve motor function.

Eigenschaften

IUPAC Name

N-cyclooctyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-14-9-11-15(12-10-14)13-17(19)18-16-7-5-3-2-4-6-8-16/h9-12,16H,2-8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYCRDZTXLQNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-(4-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.